Ethyl 3-(9,10-methanoanthracen-9(10H)-yl)prop-2-enoate
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Overview
Description
Ethyl 3-(9,10-methanoanthracen-9(10H)-yl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound features a complex structure with an anthracene derivative, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(9,10-methanoanthracen-9(10H)-yl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques such as distillation and recrystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(9,10-methanoanthracen-9(10H)-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-(9,10-methanoanthracen-9(10H)-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(9,10-methanoanthracen-9(10H)-yl)prop-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(anthracen-9-yl)prop-2-enoate: A similar ester with an anthracene moiety.
Ethyl 3-(9,10-dihydroanthracen-9-yl)prop-2-enoate: Another related compound with a reduced anthracene structure.
Uniqueness
Ethyl 3-(9,10-methanoanthracen-9(10H)-yl)prop-2-enoate is unique due to the presence of the methanoanthracene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
62686-40-2 |
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Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
ethyl 3-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenyl)prop-2-enoate |
InChI |
InChI=1S/C20H18O2/c1-2-22-19(21)11-12-20-13-16(14-7-3-5-9-17(14)20)15-8-4-6-10-18(15)20/h3-12,16H,2,13H2,1H3 |
InChI Key |
BCULGZCQZVBKGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC12CC(C3=CC=CC=C31)C4=CC=CC=C24 |
Origin of Product |
United States |
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